molecular formula C23H24N4O5S B368514 N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 905787-52-2

N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No.: B368514
CAS No.: 905787-52-2
M. Wt: 468.5g/mol
InChI Key: UJZUXXFXJWWDQR-UHFFFAOYSA-N
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Description

N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that features a spirocyclic structure incorporating both indole and thiadiazole moieties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing 1,3,4-thiadiazole and benzimidazole moieties, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by the compound.

Mode of Action

It is known that compounds with similar structures often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in the observed biological activity.

Biochemical Pathways

These could include pathways related to bacterial growth, inflammation, tumor growth, glucose metabolism, immune response, viral replication, oxidative stress, amoebic survival, helminthic survival, fungal growth, and ulcer formation .

Pharmacokinetics

Compounds with similar structures are often well absorbed and distributed throughout the body due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds would depend on their specific chemical structure and the presence of functional groups that can be metabolized by the body’s enzymatic systems.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For example, if the compound exhibits antibacterial activity, it could lead to the death of bacterial cells. If it exhibits anti-inflammatory activity, it could lead to a reduction in inflammation at the cellular level. Similarly, if it exhibits antitumor activity, it could lead to the death of tumor cells or a reduction in tumor growth .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, the temperature, and the specific type of cells or organisms present. For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be affected by the presence of other compounds or drugs that interact with the same targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is rapid and high-yielding, drawing upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry .

Chemical Reactions Analysis

Types of Reactions

N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is unique due to its spirocyclic structure, which combines the properties of both indole and thiadiazole rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-14-8-7-9-17-20(14)26(12-13-32-19-11-6-5-10-18(19)31-4)21(30)23(17)27(16(3)29)25-22(33-23)24-15(2)28/h5-11H,12-13H2,1-4H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZUXXFXJWWDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CCOC4=CC=CC=C4OC)N(N=C(S3)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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